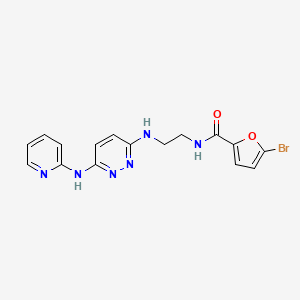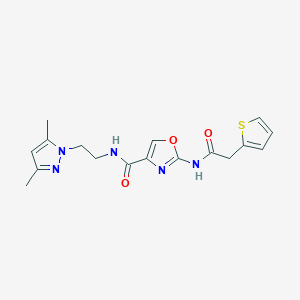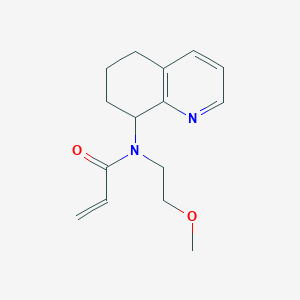
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MQPA is a potent inhibitor of serine proteases, which are enzymes involved in a wide range of biological processes, including blood clotting, inflammation, and cancer progression.
Mecanismo De Acción
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide inhibits serine proteases by binding to their active sites and preventing them from cleaving their substrates. It does this by forming a covalent bond with the serine residue in the active site of the enzyme. This irreversible inhibition makes this compound a potent inhibitor of serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood clotting by inhibiting thrombin, a key enzyme in the clotting cascade. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of trypsin, an enzyme involved in the activation of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit cancer cell proliferation and migration by inhibiting the activity of plasmin, an enzyme involved in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has several advantages for use in lab experiments. It is a potent inhibitor of serine proteases, making it useful for studying the role of these enzymes in various biological processes. In addition, this compound is a synthetic compound, making it easier to obtain and purify than natural inhibitors. However, there are also some limitations to using this compound in lab experiments. It is an irreversible inhibitor, which means that once it binds to an enzyme, it cannot be removed. This makes it difficult to study the effects of reversible inhibition on enzyme activity. In addition, this compound is a relatively large molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets.
Direcciones Futuras
There are several future directions for research on N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide. One area of interest is the development of more selective inhibitors of serine proteases. While this compound is a potent inhibitor of several serine proteases, it also inhibits other enzymes, which may limit its therapeutic potential. Another area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased cell permeability and reduced toxicity. Finally, this compound may also have potential as a tool for studying the role of serine proteases in various biological processes, including blood clotting, inflammation, and cancer progression.
Métodos De Síntesis
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide can be synthesized through a multi-step process starting from 2-methoxyethylamine and 2-cyanobenzaldehyde. The first step involves the reaction of 2-methoxyethylamine with 2-cyanobenzaldehyde to form 2-(2-methoxyethyl)quinoline. This intermediate is then reduced with sodium borohydride to yield 5,6,7,8-tetrahydroquinoline-8-carboxaldehyde. The final step involves the reaction of 5,6,7,8-tetrahydroquinoline-8-carboxaldehyde with propargylamine in the presence of a palladium catalyst to form this compound.
Aplicaciones Científicas De Investigación
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide has been extensively studied for its potential use in various scientific research applications. It has been shown to be a potent inhibitor of several serine proteases, including thrombin, trypsin, and plasmin. These enzymes are involved in a wide range of biological processes, including blood clotting, inflammation, and cancer progression. Therefore, this compound has been investigated for its potential use in the treatment of various diseases, including thrombosis, inflammation, and cancer.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-14(18)17(10-11-19-2)13-8-4-6-12-7-5-9-16-15(12)13/h3,5,7,9,13H,1,4,6,8,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVLTQBJILNDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCCC2=C1N=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


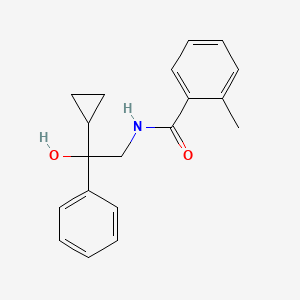

![5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2453651.png)
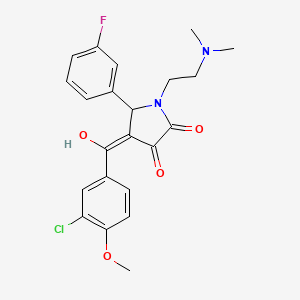
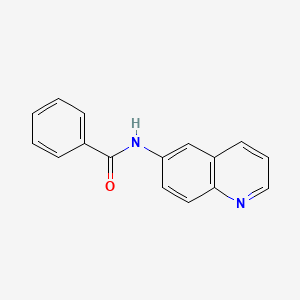
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2453655.png)
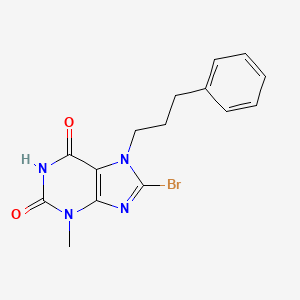
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2453658.png)
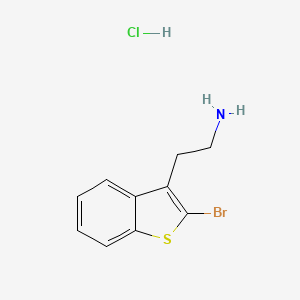
![(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B2453660.png)
![N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453661.png)
